molecular formula C19H18N2O5 B557531 Fmoc-Asp-NH2 CAS No. 200335-40-6

Fmoc-Asp-NH2

Cat. No.: B557531
CAS No.: 200335-40-6
M. Wt: 354,36 g/mole
InChI Key: VHRMWRHTRSQVJJ-INIZCTEOSA-N
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Description

Fmoc-Asp-NH2, also known as fluorenylmethyloxycarbonyl-L-asparagine, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis as a protecting group for the amino group. The fluorenylmethyloxycarbonyl group is base-labile, making it suitable for use in peptide synthesis where mild deprotection conditions are required .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-Asp-NH2 can be synthesized through the reaction of aspartic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically takes place in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .

Comparison with Similar Compounds

Uniqueness: Fmoc-Asp-NH2 is unique due to its specific application in the synthesis of peptides containing asparagine. Its ability to form stable intermediates and its compatibility with mild deprotection conditions make it a valuable tool in peptide synthesis .

Properties

IUPAC Name

(3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRMWRHTRSQVJJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426776
Record name Fmoc-Asp-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200335-40-6
Record name Fmoc-Asp-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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